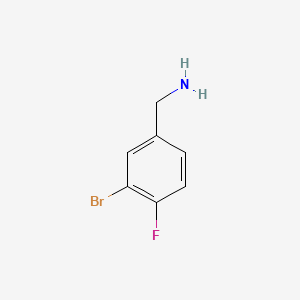

(3-Bromo-4-fluorophenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRTWOIWFFCEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369278 | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388072-39-7 | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-4-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-4-fluorophenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-fluorophenyl)methanamine is a halogenated benzylamine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis methodologies, and notable applications of this versatile compound.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | This compound Hydrochloride | 3-Bromo-4-fluorobenzaldehyde (Precursor) |

| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN | C₇H₄BrFO |

| Molecular Weight | 204.04 g/mol | 240.50 g/mol [1] | 203.01 g/mol [2] |

| Appearance | Inferred to be a liquid or low-melting solid | Solid[1] | Colorless to white to pale yellow fused solid or clear liquid as melt |

| Melting Point | Not available | Not available | 31-33 °C[2] |

| Boiling Point | Not available | Not available | 138-139 °C at 2.5 mmHg[2] |

| Density | Not available | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Likely soluble in water and polar organic solvents. | Soluble in organic solvents. |

| CAS Number | 388072-39-7[3][4] | 77771-03-0 | 77771-02-9[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

A common method for the preparation of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.

Experimental Protocol: Bromination of 4-fluorobenzaldehyde [5][6]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, slowly add 204 g of 65% oleum.

-

Catalyst Addition: Add 0.27 g of iodine and 0.68 g of zinc bromide to the oleum with stirring under a nitrogen atmosphere.

-

Substrate Addition: Cool the mixture and add 27.2 g (0.219 mol) of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.

-

Bromination: Add 6.8 mL (0.131 mol) of bromine dropwise over 3 hours at a temperature below 30°C.

-

Reaction Completion: Heat the reaction mixture to 40°C and maintain for 90 minutes. Monitor the reaction progress by gas chromatography.

-

Work-up: Cool the reaction mixture to 10°C and quench by pouring it into 128 g of ice over 2 hours, keeping the temperature below 25°C.

-

Extraction: Extract the aqueous layer with toluene (2 x 100 mL).

-

Washing: Wash the combined organic layers with water (3 x 100 mL) and then with a sodium thiosulfate solution to remove unreacted bromine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Synthesis of this compound via Reductive Amination

Experimental Protocol: General Procedure for Reductive Amination [7][8][9][10]

-

Imine Formation: Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) and a suitable amine source (e.g., ammonia or a protected amine, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. The formation of the intermediate imine can be catalyzed by the addition of a few drops of acetic acid.

-

Reduction: To the solution containing the imine, add a reducing agent (1.2 equivalents) portion-wise. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway from the aldehyde to the amine.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic protons (CH₂), and the amine protons (NH₂). The aromatic region will display complex splitting patterns due to the presence of bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large coupling constant.

-

IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.

A notable application of a related compound, 3-bromo-4-fluoro-ʟ-phenylalanine, which can be synthesized from 3-bromo-4-fluorobenzaldehyde, is in the development of dual CCK1/CCK2 receptor antagonists. These antagonists have potential therapeutic applications in various disorders, including anxiety, pain, and certain types of cancer.

Diagram 2: Role in Drug Discovery Workflow

Caption: Application in the synthesis of bioactive molecules.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of complex and novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further experimental investigation into its physical and chemical properties will undoubtedly expand its utility in organic synthesis.

References

- 1. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(388072-39-7)核磁图(1HNMR) [m.chemicalbook.com]

- 4. This compound | 388072-39-7 [chemicalbook.com]

- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. gctlc.org [gctlc.org]

- 9. redalyc.org [redalyc.org]

- 10. organic-chemistry.org [organic-chemistry.org]

In-Depth Technical Guide: (3-Bromo-4-fluorophenyl)methanamine

CAS Number: 388072-39-7

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

This technical whitepaper provides a detailed examination of (3-Bromo-4-fluorophenyl)methanamine, a halogenated benzylamine derivative of increasing interest in the fields of medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted benzylamine that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, provides multiple reaction sites for the construction of more complex molecules. The primary amine group is a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 388072-39-7 | - |

| Molecular Formula | C₇H₇BrFN | [2] |

| Molecular Weight | 204.04 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥97% | Commercial Suppliers |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR | Available | ChemicalBook |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The first step involves the bromination of the aromatic ring to yield the key intermediate, 3-bromo-4-fluorobenzaldehyde. The second step is the reductive amination of this aldehyde to the final primary amine product.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

Multiple methods for the synthesis of 3-bromo-4-fluorobenzaldehyde have been reported. One common approach involves the direct bromination of 4-fluorobenzaldehyde.

Experimental Protocol: Bromination of 4-fluorobenzaldehyde

-

Materials: 4-fluorobenzaldehyde, oleum (65%), iodine, zinc bromide, bromine, toluene, sodium thiosulfate, sodium sulfate.

-

Procedure:

-

To a four-necked flask equipped with a stirrer, condenser, and thermometer, add 204g of 65% oleum, followed by 0.27g of iodine. Stir the mixture under a nitrogen atmosphere for 5 minutes.

-

Add 0.68g of zinc bromide to the reaction mixture and continue stirring for another 5 minutes.

-

Add 27.2g (0.219 mole) of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.

-

Stir the resulting mixture for 15 minutes, then add 6.8mL (0.131 mole) of bromine dropwise over 3 hours, keeping the temperature below 30°C.

-

Heat the reaction mass to 40°C and maintain this temperature for 90 minutes. Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete (typically >98% product formation by GC), cool the mixture to 10°C and quench by slowly adding it to 128g of ice over 2 hours, ensuring the temperature does not exceed 25°C.

-

Extract the organic product with two 100 mL portions of toluene.

-

Wash the combined organic layers with three 100 mL portions of water.

-

Treat the organic layer with a sodium thiosulfate solution to remove any unreacted bromine.

-

Wash the organic layer with water, separate, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.[4]

-

Table 3: Physicochemical Properties of 3-Bromo-4-fluorobenzaldehyde

| Property | Value | Source |

| CAS Number | 77771-02-9 | [5] |

| Molecular Formula | C₇H₄BrFO | [4] |

| Molecular Weight | 203.01 g/mol | [4][5] |

| Physical Form | Crystals | [5] |

| Melting Point | 31-33 °C | [5] |

| Boiling Point | 138-139 °C / 2.5 mmHg | [5] |

Synthesis of this compound via Reductive Amination

While a specific, detailed protocol for the reductive amination of 3-bromo-4-fluorobenzaldehyde to this compound is not widely published in peer-reviewed literature, a general and reliable method can be proposed based on established procedures for reductive amination.[6] This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the primary amine.

Proposed Experimental Protocol: Reductive Amination

-

Materials: 3-bromo-4-fluorobenzaldehyde, ammonia source (e.g., ammonium acetate or aqueous ammonia), a suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and an appropriate solvent (e.g., methanol or dichloromethane).[7]

-

Procedure:

-

Dissolve 3-bromo-4-fluorobenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add a large excess of the ammonia source to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Slowly add the reducing agent to the reaction mixture. If using sodium cyanoborohydride, the pH should be maintained between 6 and 7.[7]

-

Continue stirring the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product as necessary, for example, by column chromatography.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the bromo, fluoro, and amino functional groups allows for diverse chemical modifications.

-

Scaffold for Novel Compounds: The primary amine can be readily derivatized to form amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in many drug candidates.

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular architectures.

-

Fluorine in Medicinal Chemistry: The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.

While specific examples of drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the structural motif is present in various classes of compounds investigated for therapeutic potential, including kinase inhibitors and agents targeting central nervous system disorders. The versatility of this compound makes it a highly attractive starting material for the exploration of new chemical space in drug discovery programs.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) |

Note: This information is based on data from commercial suppliers and may not be exhaustive. Users should always consult the most recent Safety Data Sheet (SDS) before handling this compound.

Visualizations

Synthetic Pathway

The overall synthetic route from 4-fluorobenzaldehyde to this compound can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Reductive Amination Workflow

The key transformation of the aldehyde to the amine follows a general workflow.

Caption: General workflow for the reductive amination step.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. This guide has provided a consolidated resource of its known properties, detailed a reliable synthetic route, and highlighted its potential utility. Further research into the applications of this compound and its derivatives is likely to yield novel molecules with interesting biological activities, making it a compound of considerable interest to the scientific community.

References

- 1. This compound | 388072-39-7 [chemicalbook.com]

- 2. 41716-18-1 | 1-Methyl-1H-imidazole-4-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 3. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1484892-03-6|N-(4-Bromo-3-fluorobenzyl)-1-(4-fluorophenyl)methanamine|BLD Pharm [bldpharm.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Solubility Profile of (3-Bromo-4-fluorophenyl)methanamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (3-Bromo-4-fluorophenyl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it provides a structured template for data presentation and a visual workflow to guide the experimental process, enabling researchers to generate reliable and comparable solubility data.

Introduction

This compound is a substituted benzylamine derivative. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in synthetic chemistry, process development, and formulation studies within the pharmaceutical industry. The molecular structure, featuring a polar amine group and a halogenated aromatic ring, suggests a nuanced solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent. This guide addresses the methodology for systematically determining this solubility profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 388072-39-7 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [2] |

| Molecular Weight | 204.04 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

Note: The hydrochloride salt of this compound is a solid.[4]

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses both polar (amine group) and non-polar (bromofluorophenyl ring) characteristics. Therefore, it is expected to exhibit some degree of solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The amine group can form hydrogen bonds with these solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Dipole-dipole interactions are expected to facilitate solubility.

-

Non-polar Solvents (e.g., Toluene, Hexane): Solubility is anticipated to be lower in these solvents due to the compound's polarity.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol provides a detailed methodology for its application to this compound.

4.1. Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Pipettes and pipette tips

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and other standard laboratory glassware

4.2. Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[5] A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

For fine suspensions, centrifugation may be necessary to achieve clear separation of the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Data Presentation

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Ethanol | 5.2 | |||

| Methanol | 6.6 | |||

| Water | 10.2 |

Researchers should fill in the table with their experimental findings. The qualitative classification can be based on standard pharmacopeial definitions (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Slightly Soluble, Very Slightly Soluble, Practically Insoluble).

Conclusion

While published quantitative data on the solubility of this compound in common organic solvents is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate this crucial data. The provided workflow and data presentation template will aid in the systematic collection and reporting of solubility information, which is invaluable for the effective use of this compound in research and development. The principles and methodologies described are based on established practices for similar chemical entities.[5][6]

References

- 1. This compound | 388072-39-7 [chemicalbook.com]

- 2. This compound | 388072-39-7 [sigmaaldrich.com]

- 3. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

The Strategic Role of (3-Bromo-4-fluorophenyl)methanamine in Modern Medicinal Chemistry: A Technical Overview

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (3-Bromo-4-fluorophenyl)methanamine, a halogenated benzylamine derivative, has emerged as a highly valuable and versatile scaffold in medicinal chemistry. Its unique structural features—a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties—provide chemists with a powerful tool for crafting complex molecules with tailored biological activities. This technical guide explores the potential applications of this scaffold, focusing on its role in the synthesis of potent enzyme inhibitors for oncology, inflammatory diseases, and metabolic disorders.

Physicochemical Properties and Synthetic Utility

The core structure of this compound offers distinct advantages for synthetic and medicinal chemists. The bromine atom at the 3-position serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of diverse aryl or heteroaryl substituents, enabling extensive exploration of the chemical space around the core.

The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but imparts significantly different properties. Fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate properties like lipophilicity and pKa, which are critical for optimizing a drug candidate's pharmacokinetic profile.

Key Therapeutic Areas and Molecular Targets

The (3-bromo-4-fluorophenyl) moiety has been successfully incorporated into inhibitors targeting several key enzyme classes, demonstrating its broad applicability across multiple therapeutic areas.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The p38 MAP kinase is a central regulator of the inflammatory response, making it a prime target for therapeutic intervention. The clinical candidate PH-797804 is a potent and selective diarylpyridinone inhibitor of p38α MAP kinase that features a 3-bromo-4-fluorobenzyl group.[2] This compound demonstrates the utility of the scaffold in creating highly active anti-inflammatory agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibitors of DPP-4 are an established class of therapeutics for type 2 diabetes. Structure-activity relationship (SAR) studies have consistently shown that halogenated phenyl groups can significantly enhance the potency of DPP-4 inhibitors.[3][4] For instance, the introduction of a bromo substituent at the para position of a benzylidene moiety in a pyrazole-based inhibitor resulted in a compound with significantly higher potency than the approved drug, sitagliptin.[4][5]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor signaling, making it a validated target for B-cell malignancies and autoimmune diseases.[6] The development of both covalent and reversible BTK inhibitors often employs substituted phenyl rings to optimize binding affinity and selectivity. The bromo- and fluoro-phenyl motifs are common features in potent BTK inhibitors, highlighting the scaffold's relevance in the design of next-generation cancer and immunology drugs.[1][7]

Quantitative Biological Data

The following tables summarize the inhibitory activities of representative compounds incorporating the bromo-fluoro-phenyl structural motif against their respective targets.

| Table 1: p38α MAP Kinase Inhibition Data | |

| Compound | Target |

| PH-797804 | p38α |

| PH-797804 | p38α |

| PH-797804 | p38β |

| PH-797804 | U937 cells (LPS-induced TNF-α) |

| Table 2: DPP-4 Inhibition Data | |

| Compound Scaffold | Substituent |

| Pyrazole Thiosemicarbazone | 4-Bromobenzylidene |

| Pyrazole Thiosemicarbazone | 4-Trifluoromethylbenzylidene |

| Sitagliptin (Reference) | - |

| Sitagliptin (Reference) | - |

| Table 3: BTK Inhibition Data (Illustrative Examples) | |

| Compound | Target |

| Ibrutinib (Reference) | BTK |

| GDC-0834 | BTK |

| PCI-29732 | BTK |

| Compound 10j (N,9-diphenyl-9H-purin-2-amine series) | BTK |

Experimental Protocols

Detailed experimental procedures are crucial for the validation and progression of drug candidates. Below are generalized protocols for the key assays cited.

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This protocol describes a luminescence-based or radioactive assay to determine the IC50 value of an inhibitor against a target kinase.

Materials:

-

Recombinant human p38α kinase

-

Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.8 mM DTT)

-

ATP (at or near Km concentration for the specific kinase)

-

[γ-³³P]ATP (for radioactive assay)

-

Kinase substrate (e.g., GST-c-Jun or a specific peptide like EGFRP)[8]

-

Test compound (serially diluted in DMSO)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay Kit (for luminescence) or filtration/scintillation counting equipment (for radioactivity)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., PH-797804) in DMSO. Further dilute in Kinase Buffer to the desired final assay concentrations. The final DMSO concentration should be kept low (≤1%).

-

Reaction Setup: To each well of a 96-well plate, add the test compound dilution, recombinant p38α kinase, and the kinase substrate, all diluted in Kinase Buffer.

-

Initiation: Initiate the kinase reaction by adding the ATP solution (spiked with [γ-³³P]ATP for the radioactive method). The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[8]

-

Detection (Luminescence):

-

Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

-

Measure the luminescent signal using a plate reader.

-

-

Detection (Radioactive):

-

Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to uninhibited (enzyme control) and background (no enzyme) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for measuring the inhibitory activity of compounds against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[9]

-

DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

-

Test compound (serially diluted in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme and test compounds in Assay Buffer. The final DMSO concentration should not exceed 1-2%.

-

Assay Setup: In a 96-well plate, mix the test compound solution with the DPP-4 enzyme solution. Include wells for 100% activity (enzyme, buffer, DMSO) and background (buffer, DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., for 30 minutes) in kinetic mode.[10] The enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

-

Data Analysis: Determine the reaction rate (slope of fluorescence vs. time) for each well from the linear portion of the curve. Calculate the percent inhibition for each test concentration relative to the uninhibited control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental processes.

Caption: General drug discovery workflow using the core scaffold.

Caption: Simplified p38 MAP Kinase signaling and point of inhibition.

Caption: DPP-4 mechanism and the role of its inhibitors.

Conclusion

This compound and its related precursors are demonstrably valuable building blocks in medicinal chemistry. The strategic placement of bromine and fluorine atoms provides a robust platform for generating diverse and highly potent inhibitors against a range of clinically relevant enzymes. As evidenced by its incorporation into molecules targeting p38 MAP kinase, DPP-4, and BTK, this scaffold facilitates the development of drug candidates with potential applications in inflammatory diseases, diabetes, and oncology. Future exploration of this privileged substructure is likely to yield further novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Reactivity Profile of the Amine Group in (3-Bromo-4-fluorophenyl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the primary amine group in (3-Bromo-4-fluorophenyl)methanamine. The presence of electron-withdrawing bromo and fluoro substituents on the aromatic ring significantly modulates the nucleophilicity and basicity of the amine functionality. This document outlines the electronic effects of these substituents, discusses the compound's basicity with reference to predicted pKa values, and explores its reactivity in key chemical transformations such as N-acylation and N-alkylation. Detailed experimental protocols for these reactions are provided, alongside reaction mechanism diagrams and a summary of relevant quantitative data to facilitate practical application in a research and development setting.

Introduction

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. The reactivity of its primary amine group is of paramount importance for its utility in synthetic transformations. The chemical behavior of this amine is intrinsically linked to the electronic properties of the substituted phenyl ring. The presence of a bromine atom at the meta-position and a fluorine atom at the para-position, both of which are electron-withdrawing, significantly influences the electron density on the nitrogen atom. This guide will delve into the specific reactivity profile of the amine group, providing a theoretical framework and practical guidance for its application in chemical synthesis.

The electronic influence of the substituents can be quantitatively understood through their Hammett substituent constants (σ). For a bromine at the meta position, the constant (σ_m) is approximately +0.39, and for a fluorine at the para position, the constant (σ_p) is approximately +0.06.[1][2] The positive values indicate that both substituents are electron-withdrawing, which is expected to decrease the basicity and nucleophilicity of the amine group compared to unsubstituted benzylamine.

Basicity and pKa

Table 1: Quantitative Data on Substituent Effects and Basicity

| Parameter | Value | Reference |

| Hammett Constant (σ_m) for Bromine | +0.393 | [1] |

| Hammett Constant (σ_p) for Fluorine | +0.062 | [1] |

| Predicted pKa of N-(3-Bromo-4-fluorophenyl)-3-methylbenzenemethanamine | 2.97 ± 0.40 | [3] |

Nucleophilicity and Reactivity in Key Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. However, the electron-withdrawing bromo and fluoro substituents decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to benzylamine. Despite this, the amine group readily participates in a variety of nucleophilic substitution and addition reactions.

N-Acylation

N-acylation is a fundamental transformation for the formation of amides. This compound can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

N-Alkylation

N-alkylation of this compound with alkyl halides leads to the formation of secondary and tertiary amines. The reaction follows a nucleophilic substitution pathway, typically S_N2. It is important to note that over-alkylation to form the quaternary ammonium salt can occur, and controlling the stoichiometry of the reactants is crucial for achieving selective mono-alkylation.[4]

Experimental Protocols

The following are detailed methodologies for the N-acylation and N-alkylation of this compound, based on established general procedures for substituted benzylamines.[5][6][7]

Protocol for N-Acylation with Acetyl Chloride

Objective: To synthesize N-((3-Bromo-4-fluorophenyl)methyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM (concentration of ~0.2 M).

-

Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture over 20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.

Protocol for N-Alkylation with Benzyl Bromide

Objective: To synthesize N-Benzyl-1-(3-bromo-4-fluorophenyl)methanamine.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and anhydrous acetonitrile (concentration of ~0.3 M).

-

Add finely ground anhydrous potassium carbonate (2.0 eq.) to the suspension.

-

Stir the mixture vigorously for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting amine.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the combined filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylated product.

Mandatory Visualizations

Caption: Electronic effects of substituents.

Caption: N-Acylation experimental workflow.

Caption: N-Alkylation reaction mechanism.

Conclusion

The reactivity of the amine group in this compound is significantly influenced by the electronic properties of the halogenated phenyl ring. The electron-withdrawing nature of the bromo and fluoro substituents leads to a decrease in the basicity and nucleophilicity of the amine compared to unsubstituted benzylamine. Nevertheless, the amine group remains a versatile functional handle for a range of synthetic transformations, most notably N-acylation and N-alkylation, to generate more complex molecular architectures. The provided experimental protocols and mechanistic insights serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important chemical intermediate. A thorough understanding of its reactivity profile is essential for the successful design and execution of synthetic routes in drug discovery and materials science.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. N-(3-Bromo-4-fluorophenyl)-3-methylbenzenemethanamine CAS#: 1924258-13-8 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Spectrometric Characterization of (3-Bromo-4-fluorophenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound (3-bromo-4-fluorophenyl)methanamine. Due to the limited availability of public experimental spectra for this specific molecule, this document combines known physical properties with predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate its characterization in a laboratory setting.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-fluorobenzylamine |

| CAS Number | 388072-39-7 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 1H | Ar-H |

| ~ 7.15 | dd | 1H | Ar-H |

| ~ 6.95 | t | 1H | Ar-H |

| ~ 3.85 | s | 2H | -CH₂- |

| ~ 1.60 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 140 | C-CH₂ |

| ~ 132 | C-H |

| ~ 128 | C-H |

| ~ 116 (d, ²JCF ≈ 21 Hz) | C-H |

| ~ 110 (d, ²JCF ≈ 18 Hz) | C-Br |

| ~ 45 | -CH₂- |

Table 3: Predicted Key IR Absorptions (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3290 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3060 - 3030 | Medium | C-H stretch (aromatic) |

| 2920 - 2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500, 1450 | Strong to Medium | C=C stretch (aromatic ring) |

| 1250 - 1210 | Strong | C-F stretch |

| 1050 - 1020 | Strong | C-N stretch |

| ~ 680 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 203/205 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 188/190 | Medium | [M-NH]⁺ |

| 124 | Medium | [M-Br]⁺ |

| 109 | High | [C₇H₆F]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Methodological & Application

Detailed protocol for the reductive amination to form (3-Bromo-4-fluorophenyl)methanamine

Topic: Detailed Protocol for the Reductive Amination to Form (3-Bromo-4-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of this compound via the reductive amination of 3-bromo-4-fluorobenzaldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development, enabling the formation of amine functionalities which are prevalent in pharmaceutically active compounds. This protocol details a one-pot procedure utilizing sodium borohydride as a readily available and cost-effective reducing agent. The methodology is presented with clarity to ensure reproducibility for researchers in organic synthesis and drug discovery.

Introduction

The synthesis of primary amines from aldehydes is a fundamental transformation in organic chemistry. Reductive amination offers a direct and efficient pathway for this conversion by reacting a carbonyl compound with an amine source, followed by the reduction of the intermediate imine. This method is widely favored over direct alkylation of amines, which can often lead to over-alkylation and a mixture of products.[1] The target molecule, this compound, is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents due to its halogenated aromatic structure.

This protocol outlines a direct reductive amination procedure where 3-bromo-4-fluorobenzaldehyde is reacted with ammonia in the presence of a reducing agent in a single reaction vessel.[2][3] Among various reducing agents, sodium borohydride is selected for its mildness, selectivity, and operational simplicity.[2][4] The reaction proceeds through the in-situ formation of an imine intermediate from the aldehyde and ammonia, which is then immediately reduced to the corresponding primary amine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde | [5] |

| Molecular Formula | C₇H₄BrFO | [5] |

| Molecular Weight | 203.01 g/mol | [5] |

| Purity | ≥98% | [5] |

| Product | This compound | [6][7] |

| Molecular Formula | C₇H₇BrFN | [6] |

| Molecular Weight | 204.04 g/mol | [6] |

| Reaction Conditions | ||

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |

| Amine Source | Ammonium Chloride / Ammonia | General Knowledge |

| Solvent | Methanol (MeOH) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 70-90% | Inferred from similar reactions[3] |

Experimental Protocol

Materials and Equipment

-

Reactants:

-

3-Bromo-4-fluorobenzaldehyde (C₇H₄BrFO, MW: 203.01 g/mol )[5]

-

Ammonium chloride (NH₄Cl)

-

7N Ammonia solution in Methanol

-

-

Reagents:

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Add a solution of 7N ammonia in methanol (2.0 eq) to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.[3]

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2 hours, monitoring the reaction progress by TLC until the imine intermediate is consumed.[3]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting aqueous residue, add dichloromethane (DCM) to extract the product.

-

Transfer the mixture to a separatory funnel and perform the extraction.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.

-

Methanol and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

Experimental Workflow

Caption: Step-by-step workflow for the reductive amination protocol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scispace.com [scispace.com]

- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 77771-03-0 | 3-Bromo-4-fluorobenzylamine hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. This compound | 388072-39-7 [chemicalbook.com]

Application Notes and Protocols: (3-Bromo-4-fluorophenyl)methanamine as a Precursor in Drug Discovery

Introduction

(3-Bromo-4-fluorophenyl)methanamine is a valuable halogenated building block for the synthesis of diverse molecular scaffolds in drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive aminomethyl group, provides medicinal chemists with multiple points for molecular elaboration. The presence of the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing metabolic stability, membrane permeability, and target binding affinity. While direct examples of clinical drug candidates synthesized from this compound are not extensively documented in publicly available literature, its structural motif is incorporated in various potent therapeutic agents, particularly in the domain of kinase inhibitors.

This document provides a detailed overview of the potential applications of this compound as a precursor in drug discovery, with a focus on its utility in the synthesis of kinase inhibitors. Due to the limited specific data on drugs derived directly from this precursor, we will present an illustrative example based on the synthesis and biological evaluation of N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines, a class of potent multiple receptor tyrosine kinase inhibitors. The core structure of these inhibitors contains a bromo-substituted phenylamine moiety, which can be conceptually derived from precursors like this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The this compound scaffold can be incorporated into kinase inhibitors to occupy the ATP-binding site or allosteric pockets of the enzyme. The bromine atom can form halogen bonds with the protein backbone, while the fluorophenyl moiety can engage in various hydrophobic and polar interactions, contributing to high binding affinity and selectivity.

Illustrative Example: N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines as Multiple Receptor Tyrosine Kinase Inhibitors

This section details the synthesis and biological activity of a series of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] These kinases are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activity of synthesized N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine derivatives against VEGFR-2 and PDGFRβ kinases.

| Compound ID | R (Substituent on Benzyl) | VEGFR-2 IC50 (µM) | PDGFRβ IC50 (µM) |

| 9a | H | >10 | >10 |

| 10a | 2-Methyl | 1.2 | 0.8 |

| 11a | 3-Methyl | 0.08 | 0.05 |

| 12a | 4-Methyl | 0.5 | 0.3 |

| 13a | 2,5-Dimethyl | 0.15 | 0.1 |

| 14a | 2,4-Dichloro | 0.2 | 0.15 |

| 15a | 3,4-Dichloro | 0.3 | 0.2 |

| 16a | 3-Methoxy | 0.6 | 0.4 |

| 17a | 4-Methoxy | 0.9 | 0.7 |

| 18a | 3,4,5-Trimethoxy | >10 | >10 |

| 19a | 1-Naphthyl | 0.06 | 0.03 |

| TSU-68 (Standard) | - | 0.1 | 0.07 |

Experimental Protocols

The synthesis of the N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine derivatives involves a multi-step sequence. A key step is the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with a substituted benzyl halide. While the original synthesis in the cited literature starts from a different precursor, a plausible synthetic route utilizing this compound as a starting material for a related scaffold is outlined below as a general protocol.

Protocol 1: General Procedure for the Synthesis of N-Substituted (3-Bromo-4-fluorobenzyl)amines

This protocol describes a general method for the N-alkylation of this compound with a heterocyclic halide.

Materials:

-

This compound

-

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

-

Triethylamine (Et3N)

-

n-Butanol

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-((3-bromo-4-fluorophenyl)methyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: General Procedure for the Synthesis of N4-((3-Bromo-4-fluorophenyl)methyl)-N2-(substituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

This protocol describes the subsequent substitution of the chloro group at the 2-position of the pyrrolo[2,3-d]pyrimidine core.

Materials:

-

N-((3-bromo-4-fluorophenyl)methyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Desired primary or secondary amine (e.g., morpholine, piperidine)

-

1,4-Dioxane

-

Potassium carbonate (K2CO3)

Procedure:

-

To a solution of N-((3-bromo-4-fluorophenyl)methyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in 1,4-dioxane, add the desired amine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C for 12-16 hours in a sealed tube.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final N4,N2-disubstituted pyrrolo[2,3-d]pyrimidine derivative.

Mandatory Visualization

Caption: Synthetic workflow and biological evaluation of kinase inhibitors.

Caption: Targeted signaling pathways of the synthesized kinase inhibitors.

References

Experimental Blueprint for N-Alkylation of (3-Bromo-4-fluorophenyl)methanamine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of (3-bromo-4-fluorophenyl)methanamine, a critical process in the synthesis of diverse molecular scaffolds for drug discovery and development. Two primary, robust methods are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be a comprehensive guide, offering step-by-step instructions and clear data presentation to ensure reproducibility and success in the laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms on the phenyl ring, coupled with a reactive primary amine, allows for a multitude of chemical transformations. N-alkylation of the primary amine is a fundamental step to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of potential drug candidates. This document outlines two of the most effective and widely used strategies for this transformation.

Key Synthetic Strategies

Two principal methodologies for the N-alkylation of this compound are detailed below:

-

Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct coupling of the amine with an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to control the degree of alkylation and minimize the formation of undesired byproducts such as di-alkylated products and quaternary ammonium salts.

-

Reductive Amination: This versatile one-pot, two-step process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or a ketone. The subsequent in-situ reduction of the imine yields the desired secondary amine.[1][2][3] This method is often favored for its high selectivity and milder reaction conditions, which significantly reduces the risk of over-alkylation.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃))

-

Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃: 2.0-3.0 eq or DIPEA: 1.5-2.0 eq).[2]

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[2]

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

-

If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[2][4]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).[2]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[2]

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.[2]

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions for the two N-alkylation methods. These are starting points and may require optimization for specific substrates.

Table 1: Reaction Conditions for Direct N-Alkylation

| Parameter | Condition | Reference |

| Amine | This compound (1.0 eq) | - |

| Alkylating Agent | Alkyl Halide (1.0-1.2 eq) | [2] |

| Base | K₂CO₃ (2.0-3.0 eq) or DIPEA (1.5-2.0 eq) | [2] |

| Solvent | ACN or DMF (0.1-0.2 M) | [2] |

| Temperature | 50-80 °C | [2] |

| Reaction Time | 4-24 hours | [2] |

Table 2: Reaction Conditions for Reductive Amination

| Parameter | Condition | Reference |

| Amine | This compound (1.0 eq) | - |

| Carbonyl Compound | Aldehyde or Ketone (1.0-1.2 eq) | [2] |

| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq) | [2] |

| Solvent | Anhydrous DCM or DCE (0.1-0.2 M) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-16 hours | [2] |

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described in this document.

Caption: Chemical pathway for direct N-alkylation.

Caption: Chemical pathway for reductive amination.

Caption: General experimental workflow for N-alkylation.

References

Application Notes and Protocols: Purification of (3-Bromo-4-fluorophenyl)methanamine using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-4-fluorophenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredients. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The basic nature of the amine necessitates deactivation of the acidic silica gel stationary phase with triethylamine to prevent peak tailing and potential degradation of the target compound.

Physicochemical Properties

Understanding the properties of this compound is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem |

| Molecular Weight | 204.04 g/mol | PubChem |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| pKa (of conjugate acid) | ~9-10 (estimated) | General knowledge of benzylamines |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | General knowledge of organic compounds |

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography on silica gel treated with triethylamine.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Glass chromatography column

-

Solvent reservoir

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot the solution on a TLC plate.

-

Develop the TLC plate in a chamber containing a mobile phase of 20% ethyl acetate in n-hexane with 1% triethylamine.

-

Visualize the spots under a UV lamp and by staining with potassium permanganate.

-